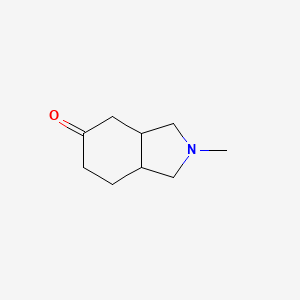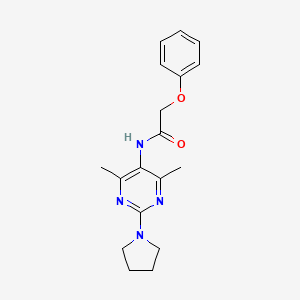
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide, also known as Compound A, is a novel small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound was first synthesized in 2008 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Radiolabeling for PET Imaging
Radiosynthesis of radioligands, like DPA-714, for imaging the translocator protein (18 kDa) with positron emission tomography (PET) illustrates the potential of pyrimidine derivatives in diagnostic imaging. This research emphasizes the use of these compounds in developing tools for in vivo imaging of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Anticonvulsant Agents
The synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showcase the therapeutic potential of pyrimidine derivatives. This study demonstrates the compound's efficacy in extending the latency period and reducing the duration of seizures in an animal model, indicating their potential as anticonvulsant medications (Severina et al., 2020).
Antifungal Applications
Research on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine Derivatives reveals their antifungal effect against significant types of fungi. This study identifies the potential of these compounds in developing new antifungal agents, highlighting their importance in addressing fungal resistance (Jafar et al., 2017).
Polyimide Synthesis
The synthesis of novel polyimides derived from pyridine-containing monomers illustrates the application of pyrimidine derivatives in polymer science. These polyimides possess excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance materials in electronics and aerospace industries (Wang et al., 2006).
Antimicrobial Activity
The synthesis and antimicrobial activity assessment of new Pyridothienopyrimidines and Pyridothienotriazines reveal the broad-spectrum efficacy of these compounds against various microbial strains. This research supports the development of novel antimicrobial agents to combat resistant pathogens (Abdel-rahman et al., 2002).
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-17(14(2)20-18(19-13)22-10-6-7-11-22)21-16(23)12-24-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIITAWMCIOMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
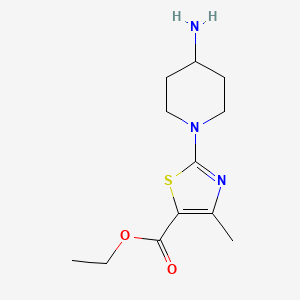
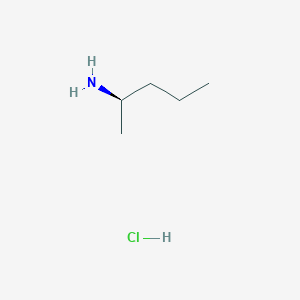
![6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831226.png)
methanone](/img/structure/B2831228.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2831229.png)
![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2831230.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)
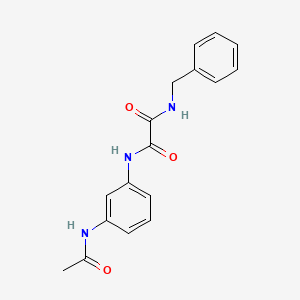
![5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2831236.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2831239.png)
![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2831241.png)
